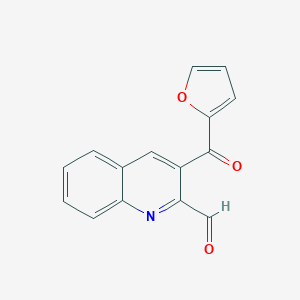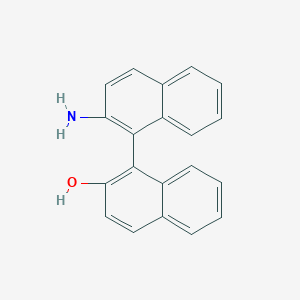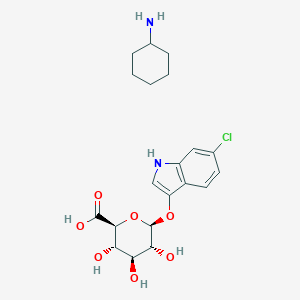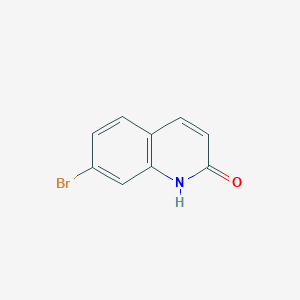
7-Bromoquinolin-2(1H)-one
Vue d'ensemble
Description
7-Bromoquinolin-2(1H)-one is a brominated quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry. It is structurally related to compounds that have been studied for their photolabile properties, such as 8-bromo-7-hydroxyquinoline (BHQ), which has been used as a photoremovable protecting group for carboxylic acids . Additionally, 7-bromoquinolin-2(1H)-one is structurally similar to other brominated quinolines that have been synthesized and analyzed for their antibacterial properties and molecular interactions .
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be complex and varied. For instance, an innovative approach for the synthesis of 7-hydroxyquinolin-2(1H)-one, a related compound, involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) . This method offers increased yield and reasonable reaction time compared to traditional methods. Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure . These methods highlight the diverse synthetic routes that can be taken to obtain bromoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been extensively studied. For example, the crystal structure of a new 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . Similarly, the structure of 7-bromoquinolin-8-ol was analyzed, showing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Bromoquinoline derivatives participate in various chemical reactions. The palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation are used to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides . This cross-coupling strategy demonstrates the reactivity of bromoquinoline derivatives in forming complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. For instance, BHQ is noted for its increased solubility, low fluorescence, and stability in the dark, making it useful as a caging group for biological messengers . The crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions, which are significant for its physical properties .
Applications De Recherche Scientifique
Structural Studies : 7-Bromoquinolin-2(1H)-one derivatives have been studied for their structural properties using spectroscopic, X-ray crystallographic, and computational techniques. These compounds predominantly exist as NH-4-oxo derivatives in both solution and solid states (Mphahlele et al., 2002).
Photoremovable Protecting Group : 7-Bromoquinolin-2(1H)-one derivatives, specifically 8-Bromo-7-hydroxyquinoline (BHQ), have been investigated as photoremovable protecting groups for physiological use. They are efficiently photolyzed under simulated physiological conditions, making them suitable for studying cell physiology with light, especially two-photon excitation (Zhu et al., 2006).
Synthesis of Quinoline Derivatives : Efficient methods for the synthesis of various quinoline derivatives have been developed using 7-Bromoquinolin-2(1H)-one. These synthetic pathways are valuable for creating novel compounds for further research and potential applications (Şahin et al., 2008).
Antiangiogenic Effects : Certain 7-Bromoquinolin-2(1H)-one derivatives have been evaluated for their antiangiogenic effects, showing potential in reducing endothelial cell proliferation and inhibiting neovessel growth in ex vivo assays. This indicates their potential application in cancer treatment (Mabeta et al., 2009).
Anticancer Activity : Novel derivatives of 7-Bromoquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown promising results in inhibiting cancer cell growth, indicating their potential as therapeutic agents (Kubica et al., 2018).
Photophysical and Electrochemical Studies : Studies on the optical and electrochemical properties of 7-Bromoquinolin-2(1H)-one derivatives have been conducted. These studies are important for understanding the properties of these compounds and their potential applications in various fields, including as anticancer agents (Kamble et al., 2017).
Synthesis of Tubulin-Binding Tumor-Vascular Disrupting Agents : 7-Bromoquinolin-2(1H)-one derivatives have been identified as novel tubulin-binding tumor-vascular disrupting agents, which target established blood vessels in tumors. This highlights their potential application in cancer therapy (Cui et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKBVYWLUKWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557557 | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-2(1H)-one | |
CAS RN |
99465-10-8 | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

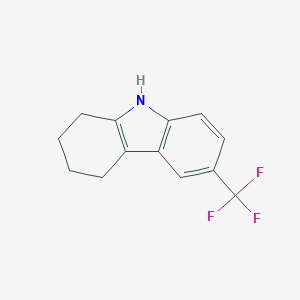
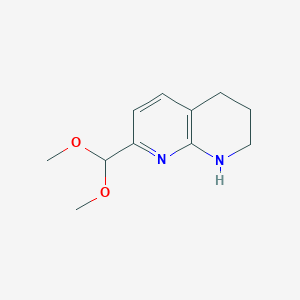
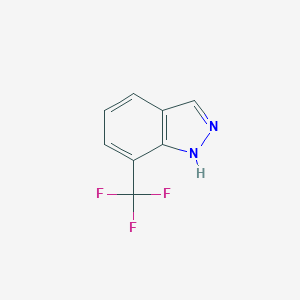
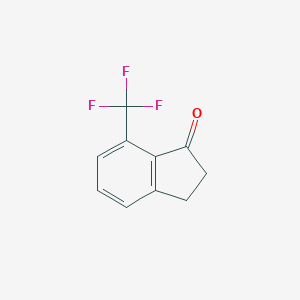
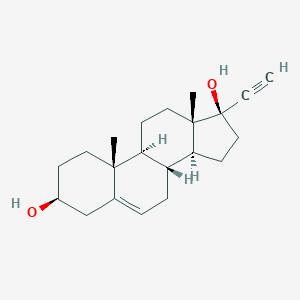
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
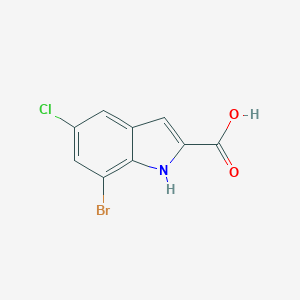
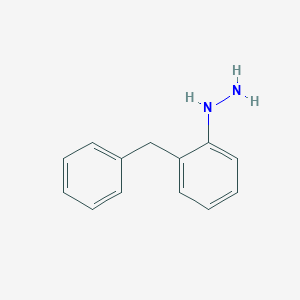
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
